molecular formula C16H17NO4S B14175849 4-(N-Benzylglycyl)phenyl methanesulfonate CAS No. 920804-38-2

4-(N-Benzylglycyl)phenyl methanesulfonate

Cat. No.: B14175849
CAS No.: 920804-38-2
M. Wt: 319.4 g/mol
InChI Key: REVSFJKIDOSKLH-UHFFFAOYSA-N
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Description

4-(N-Benzylglycyl)phenyl methanesulfonate is a chemical compound that belongs to the class of methanesulfonates. Methanesulfonates are known for their diverse applications in organic synthesis and industrial processes due to their strong acidity and stability. This compound is characterized by the presence of a benzylglycyl group attached to a phenyl ring, which is further linked to a methanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Benzylglycyl)phenyl methanesulfonate typically involves the reaction of benzylglycine with phenyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(N-Benzylglycyl)phenyl methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonate group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(N-Benzylglycyl)phenyl methanesulfonate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(N-Benzylglycyl)phenyl methanesulfonate involves the interaction of its functional groups with specific molecular targets. The methanesulfonate group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenyl methanesulfonate
  • N-(4-Cyanomethyl)phenyl methanesulfonamide
  • (4-Cyanophenyl)methanesulfonyl chloride
  • 4-Acetylphenyl methanesulfonate

Uniqueness

4-(N-Benzylglycyl)phenyl methanesulfonate is unique due to the presence of the benzylglycyl group, which imparts specific chemical and biological properties. This distinguishes it from other methanesulfonates, which may lack this functional group and, consequently, exhibit different reactivity and applications.

Properties

CAS No.

920804-38-2

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

[4-[2-(benzylamino)acetyl]phenyl] methanesulfonate

InChI

InChI=1S/C16H17NO4S/c1-22(19,20)21-15-9-7-14(8-10-15)16(18)12-17-11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3

InChI Key

REVSFJKIDOSKLH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CNCC2=CC=CC=C2

Origin of Product

United States

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